rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol
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Overview
Description
rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol: is a lipid compound that consists of a linoleic acid chain at the sn-1 position and an oleic acid chain at the sn-2 position, both bound to a 3-chloropropane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol typically involves the esterification of linoleic acid and oleic acid with 3-chloropropane-1,2-diol. The reaction is usually carried out under anhydrous conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through column chromatography to obtain the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropane backbone can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The linoleic and oleic acid chains can undergo oxidation to form hydroperoxides or reduction to form saturated fatty acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or neutral conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) is a typical method.
Major Products Formed:
Substitution Reactions: Products include 1-linoleoyl-2-oleoyl-3-hydroxypropane and 1-linoleoyl-2-oleoyl-3-aminopropane.
Oxidation Reactions: Products include hydroperoxides and epoxides of linoleic and oleic acids.
Reduction Reactions: Products include fully saturated fatty acid derivatives.
Scientific Research Applications
rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol has several applications in scientific research:
Mechanism of Action
The mechanism of action of rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol involves its interaction with lipid metabolic pathways. The compound can be incorporated into cell membranes, affecting membrane fluidity and signaling processes. The chlorine atom in the 3-chloropropane backbone can be substituted, leading to the formation of various bioactive derivatives that interact with specific molecular targets and pathways .
Comparison with Similar Compounds
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol: Similar structure but with the positions of linoleic and oleic acids swapped.
rac 1-Linoleoyl-3-oleoyl-2-chloropropanediol: Another isomer with different positional arrangement of the fatty acid chains.
Uniqueness: rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol is unique due to its specific arrangement of linoleic and oleic acid chains, which can influence its biochemical properties and interactions. The presence of the chlorine atom also allows for diverse chemical modifications, making it a versatile compound for research applications .
Properties
CAS No. |
1429655-92-4 |
---|---|
Molecular Formula |
C39H69ClO4 |
Molecular Weight |
637.427 |
IUPAC Name |
[1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H69ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18- |
InChI Key |
FQTJLFSCVMFYLT-LTEAFHAISA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)CCl |
Origin of Product |
United States |
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